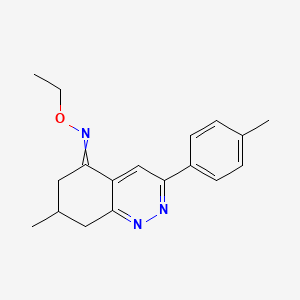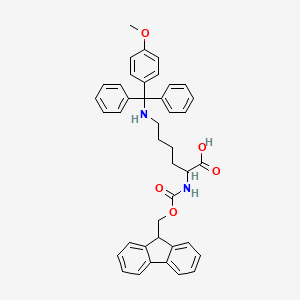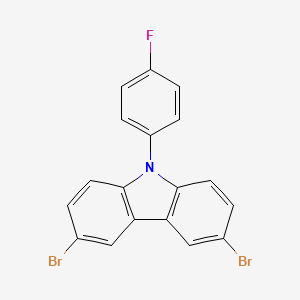
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Major Products:
Substitution: Various substituted carbazoles depending on the reagent used.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Scientific Research Applications
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Materials Science: Employed in the creation of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting explosives and other hazardous substances due to its aggregation-induced emission properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-octylcarbazole
- 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .
Properties
Molecular Formula |
C18H10Br2FN |
|---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
3,6-dibromo-9-(4-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |
InChI Key |
HPYAVNYOKQBSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


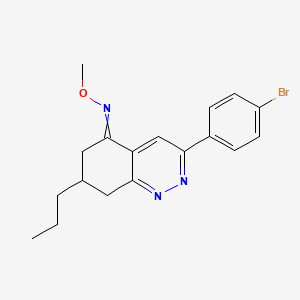
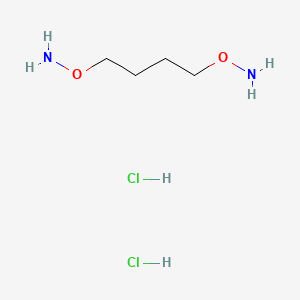
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)


![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
